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Introduction

The selection of a carbohydrate source is a critical factor in the formulation of plant tissue

culture media, significantly influencing cell growth, differentiation, and regeneration. While

sucrose is the most conventionally used carbon source, research has demonstrated that

maltose, a disaccharide composed of two α-glucose units, offers distinct advantages in

specific applications, particularly in somatic embryogenesis and organogenesis for numerous

plant species.[1][2] Its unique metabolic properties can lead to improved culture performance,

including higher regeneration efficiency and the development of higher-quality embryos.[3][4]

The superiority of maltose is often linked to its slower rate of hydrolysis in the culture medium

compared to sucrose. This gradual breakdown provides a more stable osmotic environment

and a steady supply of glucose to the explants, which can act as a biochemical signal to

promote differentiation and embryo development over rapid, often unorganized, callus

proliferation.[1] Furthermore, using maltose can reduce the secretion of phenolic compounds

into the medium, which are often detrimental to tissue culture success.

Key Applications and Advantages
Maltose has proven to be a superior carbon source in several key areas of plant tissue culture:
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Somatic Embryogenesis: Maltose is highly effective in inducing and maturing somatic

embryos. Studies have shown that it not only increases the number of embryos formed but

also enhances their size, quality, and subsequent conversion rate into viable plantlets.[3][4]

Species that have shown significant improvement in somatic embryogenesis with maltose
include alfalfa, cotton, maize, and various pine species.[1][4][5][6]

Plant Regeneration: Replacing sucrose with maltose in culture media has been shown to

increase the number of regenerated plants in species like Urochloa brizantha.[7] This effect

is attributed to maltose providing a readily available energy source for a longer duration,

which stimulates cell differentiation.

Micropropagation: In the micropropagation of certain plants like potatoes, maltose-

containing media have resulted in a higher number of nodes and increased fresh mass of

plantlets compared to standard sucrose-based media.[8]

Reduction of Abnormalities: In cotton, the use of glucose (a component of maltose)

significantly reduced the formation of abnormal embryos compared to other carbon sources,

highlighting the importance of the type of sugar available to developing tissues.[6]

Quantitative Data Summary
The following tables summarize quantitative findings from various studies comparing maltose
to other carbon sources.

Table 1: Effect of Carbon Source and Concentration on In Vitro Regeneration of Urochloa

brizantha
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Carbon Source
Concentration
(g/L)

Callus
Induction (%)

Callus Growth
(mg)

Number of
Regenerated
Plants

Sucrose 30 80.0 ± 8.16 347.71 ± 68.02 41

40 73.3 ± 8.16 450.00 ± 122.47 0

50 73.3 ± 8.16 290.00 ± 40.82 0

Maltose 30 83.3 ± 4.08 315.00 ± 42.03 70

40 83.3 ± 4.08 350.00 ± 51.23 110

50 83.3 ± 4.08 320.00 ± 45.00 115

(Data sourced

from Pereira et

al.)[7]

Table 2: Effect of Carbon Source on Somatic Embryogenesis and Plant Regeneration in Alfalfa

(Medicago sativa L.)
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Carbon Source (at
3%)

Embryo-to-Shoot
Conversion Rate
(%)

Plantlet Survival
Rate (%)

Key Observations

Maltose 96.9% ~100%

Rapid progression to

globular stage, lowest

shoot loss.[4][9]

Fructose High 50-100%

Effective for

germination and

normal shoot/root

formation.[4]

Glucose High 50-100%

Effective for

germination and

normal shoot/root

formation.[4]

Galactose High 50-100%

Effective for

germination and

normal shoot/root

formation.[4]

Sucrose High 50-100%

Standard control,

effective but often

outperformed by

maltose.[4]

Lactose High 50-100%

Effective for

germination and

normal shoot/root

formation.[4]

Mannitol/Sorbitol
No significant

response
N/A

Poorly metabolized,

often used as

osmoticum.[1][4]

(Data sourced from

studies on alfalfa

regeneration.)[4][9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.scirp.org/journal/paperinformation?paperid=143307
https://www.researchgate.net/publication/392747016_Role_of_Carbon_Sources_on_in_Vitro_Plant_Regeneration_in_Alfalfa_Medicago_sativa_L
https://www.scirp.org/journal/paperinformation?paperid=143307
https://www.scirp.org/journal/paperinformation?paperid=143307
https://www.scirp.org/journal/paperinformation?paperid=143307
https://www.scirp.org/journal/paperinformation?paperid=143307
https://www.scirp.org/journal/paperinformation?paperid=143307
https://plantcelltechnology.com/blogs/blog/why-carbohydrate-sources-matter-in-plant-tissue-culture-media
https://www.scirp.org/journal/paperinformation?paperid=143307
https://www.scirp.org/journal/paperinformation?paperid=143307
https://www.researchgate.net/publication/392747016_Role_of_Carbon_Sources_on_in_Vitro_Plant_Regeneration_in_Alfalfa_Medicago_sativa_L
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Optimal Maltose Concentrations for Specific Applications

Plant Species Application
Optimal Maltose
Concentration

Reference

Urochloa brizantha Plant Regeneration 40 - 50 g/L [7]

Alfalfa (Medicago

sativa)

Somatic

Embryogenesis
3% (30 g/L) [4]

Cotton (Gossypium

hirsutum)

Embryogenic Callus

Induction
30 g/L [6]

Malaysian Rice

(Oryza sativa)
Callus Induction 30 g/L [10]

Alfalfa (Medicago

sativa)

Embryo Formation

(Broad Range)
90 mM (~3%) [3]

Experimental Protocols
Protocol 1: Preparation of Maltose-Supplemented Plant
Tissue Culture Medium
This protocol describes the preparation of a general-purpose plant tissue culture medium, such

as Murashige and Skoog (MS), supplemented with maltose.

Materials:

Basal salt mixture (e.g., MS)

Vitamins (e.g., Gamborg's B5)

Myo-inositol

Plant growth regulators (e.g., 2,4-D, Kinetin, as required by the specific protocol)

Maltose

Gelling agent (e.g., Agar, Phytagel)
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Deionized or distilled water

Hydrochloric acid (HCl) and Potassium hydroxide (KOH) for pH adjustment

Autoclave

Sterile 0.22 µm syringe filter and sterile container (for filter sterilization)

Procedure:

Dissolve Components: In a beaker, dissolve the basal salts, vitamins, and myo-inositol in

approximately 80% of the final volume of deionized water while stirring.

Add Growth Regulators: Add the required plant growth regulators from stock solutions.

Do NOT Add Maltose Yet: To prevent caramelization and degradation during autoclaving,

which can produce toxic byproducts, maltose should be sterilized separately.[11]

Adjust pH: Adjust the pH of the medium to the desired level (typically 5.7-5.8) using HCl or

KOH.

Add Gelling Agent: While stirring, slowly add the gelling agent. Heat the medium gently if

required to fully dissolve the gelling agent.

Bring to Final Volume: Add deionized water to reach the final desired volume.

Autoclave the Medium: Dispense the medium into culture vessels, cover them, and sterilize

in an autoclave at 121°C and 15 psi for 20 minutes.

Prepare Sterile Maltose Solution: Separately, prepare a concentrated maltose stock solution

(e.g., 30% w/v) in deionized water. Sterilize this solution by passing it through a 0.22 µm

syringe filter into a sterile container.

Combine Components: After the autoclaved medium has cooled to approximately 50-60°C

(cool enough to handle but still liquid), aseptically add the filter-sterilized maltose solution to

achieve the final desired concentration (e.g., add 100 ml of a 30% stock to 900 ml of medium

for a final concentration of 30 g/L).
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Final Steps: Swirl the vessels gently to mix the maltose thoroughly. Allow the medium to

solidify in a sterile environment. The medium is now ready for explant inoculation.

Protocol 2: Evaluating the Effect of Maltose on Somatic
Embryogenesis in Alfalfa
This protocol provides a framework for inducing somatic embryogenesis from alfalfa leaf

explants.

Phase 1: Callus Induction

Explant Source: Use young, fully expanded leaves from sterile in vitro-grown alfalfa plantlets.

Induction Medium: Prepare Gamborg's B5 (B5h) medium supplemented with 2,4-D, NAA,

and kinetin. As the carbon source, prepare variations of the medium containing 3% sucrose

(control) and 3% maltose.[4]

Inoculation: Place leaf explants onto the prepared media in petri dishes.

Incubation: Culture the explants in darkness at 25°C for three weeks to induce callus

formation.[4][9]

Phase 2: Embryo Maturation

Maturation Medium: Prepare a hormone-free MS basal medium. Again, create separate

batches with 3% sucrose and 3% maltose as the carbon source.

Transfer: Transfer the embryogenic calli from the induction medium to the maturation

medium.

Incubation: Continue to culture in darkness at 25°C to allow for the development and

maturation of somatic embryos.

Phase 3: Embryo Germination and Plant Conversion

Germination Medium: Prepare a hormone-free MS basal medium, again with 3% sucrose

and 3% maltose.
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Transfer: Once mature, transfer individual cotyledonary-stage somatic embryos to the

germination medium in Magenta boxes or glass jars.

Incubation: Incubate the cultures under a 16-hour photoperiod at 25°C to promote shoot and

root development (conversion into plantlets).[4]

Data Collection: Throughout the process, collect data on the frequency of embryogenic

callus formation, the number and quality of mature embryos, and the percentage of embryos

that successfully convert into whole plants.
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Phase 1: Explant Preparation & Callus Induction

Phase 2: Embryo Development & Maturation

Phase 3: Plantlet Regeneration & Acclimatization

1. Select & Sterilize
Explant Material

2. Inoculate on
Induction Medium

(with Maltose/Sucrose)

3. Incubate in Dark

4. Transfer Callus to
Maturation Medium

5. Incubate for
Embryo Maturation

6. Transfer Embryos to
Germination Medium

7. Incubate under Light
for Conversion

8. Acclimatize Plantlets
to Soil
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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